

# RG7167 IUPAC name and synonyms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **RG7167**

Cat. No.: **B1574684**

[Get Quote](#)

An In-depth Technical Guide to **RG7167**: IUPAC Name, Synonyms, and Core Scientific Data

## Introduction

**RG7167**, also known by its synonyms CH4987655 and RO4987655, is a potent and highly selective, orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.<sup>[1][2]</sup> As an allosteric inhibitor, **RG7167** binds to a site distinct from the ATP-binding pocket, offering a high degree of specificity.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of **RG7167**, including its chemical identity, mechanism of action, key experimental data, and associated protocols, intended for researchers, scientists, and drug development professionals.

## Chemical Identity

- IUPAC Name: N-(2-hydroxyethoxy)-4,5-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-[(3-oxo-1,2-oxazinan-2-yl)methyl]benzamide
- Synonyms: **RG7167**, CH4987655, RO-4987655, R7167, CIF - Chugai<sup>[5][6]</sup>
- Chemical Class: Benzamide, 3-ring heterocyclic compound<sup>[5]</sup>

## Mechanism of Action and Signaling Pathway

**RG7167** is a non-ATP-competitive inhibitor of MEK1 and MEK2, the dual-specificity protein kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway.<sup>[2][3]</sup> This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its

constitutive activation due to mutations in genes such as BRAF and RAS is a hallmark of many human cancers.<sup>[1]</sup>

By inhibiting MEK, **RG7167** prevents the phosphorylation and activation of extracellular signal-regulated kinase (ERK) 1 and 2.<sup>[1]</sup> This blockade of downstream signaling leads to the inhibition of tumor cell growth.<sup>[2]</sup>



[Click to download full resolution via product page](#)

**Caption:** Simplified MAPK signaling pathway illustrating the inhibitory action of **RG7167** on MEK1/2.

## Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies of **RG7167**.

**Table 1: Pharmacokinetic Parameters of RG7167 in Healthy Volunteers (Single Oral Dose)[2]**

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
|-----------|--------------|----------|---------------|----------|
| 0.5       | 18.9 ± 4.4   | ~1       | 288 ± 71      | ~25      |
| 1         | 37.8 ± 3.4   | ~1       | 586 ± 82      | ~25      |
| 2         | 75.6 ± 17.4  | ~1       | 1170 ± 211    | ~25      |
| 3         | 113 ± 21     | ~1       | 1750 ± 245    | ~25      |
| 4         | 151 ± 28     | ~1       | 2340 ± 328    | ~25      |

Data are presented as mean  $\pm$  SD.

**Table 2: Pharmacodynamic Effect of RG7167 on pERK Inhibition in Healthy Volunteers (Single Oral Dose)[2]**

| Dose (mg) | Maximum pERK Inhibition (%) |
|-----------|-----------------------------|
| 0.5       | >50                         |
| 1         | >70                         |
| 2         | >80                         |
| 3         | >80                         |
| 4         | >80                         |

**Table 3: Clinical Efficacy of RG7167 in a Phase I Expansion Study[7][8]**

| Tumor Type (Mutation)           | Number of Patients | Partial Response Rate (%) |
|---------------------------------|--------------------|---------------------------|
| Melanoma (BRAF-mutant)          | 18                 | 24                        |
| Melanoma (BRAF wild-type)       | 23                 | 20                        |
| NSCLC (KRAS-mutant)             | 24                 | 11                        |
| Colorectal Cancer (KRAS-mutant) | 30                 | 0                         |

NSCLC: Non-Small Cell Lung Cancer

## Experimental Protocols

### Pharmacodynamic Analysis of pERK Inhibition in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is based on the methodology described in a study with healthy volunteers.[2]



[Click to download full resolution via product page](#)

**Caption:** Workflow for the pharmacodynamic analysis of pERK inhibition in PBMCs.

Methodology:

- Blood Sample Collection: Approximately 2 mL of blood was collected from subjects at various time points post-dose into potassium EDTA vacutainers.[\[2\]](#)
- Ex Vivo Stimulation: To activate the MAPK pathway in the blood cells, samples were stimulated with phorbol 12-myristate 13-acetate (PMA), as basal pERK levels in normal surrogate tissues are expected to be low.[\[2\]](#)
- pERK Measurement: The levels of phosphorylated ERK (pERK) were measured using a flow cytometry (FACS)-based assay.[\[7\]](#)

## Pharmacokinetic Analysis

This protocol is based on the methodology described in a study with healthy volunteers.[\[2\]](#)

Methodology:

- Sample Collection: Blood samples (4 mL) were collected in potassium EDTA vacutainers at specified time points up to 72 hours post-dose. Urine samples were also collected.[2]
- Sample Processing: Plasma was separated from the blood samples.[2]
- Concentration Determination: The concentrations of **RG7167** in plasma and urine were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[2]

## Conclusion

**RG7167** is a well-characterized, potent, and selective MEK inhibitor with demonstrated clinical activity in certain cancers with RAS/RAF pathway mutations.[8][9] The provided data on its chemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics offer a solid foundation for further research and development. The experimental protocols outlined serve as a guide for reproducing and building upon these key findings.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CH4987655 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. RG 7167 - AdisInsight [adisinsight.springer.com]
- 6. [medkoo.com](http://medkoo.com) [medkoo.com]
- 7. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor RO4987655 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I expansion and pharmacodynamic study of the oral MEK inhibitor RO4987655 (CH4987655) in selected patients with advanced cancer with RAS-RAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [RG7167 IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574684#rg7167-iupac-name-and-synonyms]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)